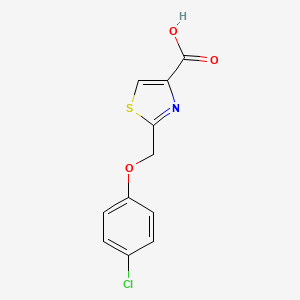

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid

Description

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid is a synthetic thiazole derivative characterized by a 4-chlorophenoxymethyl substituent at the 2-position of the thiazole ring and a carboxylic acid group at the 4-position.

Properties

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S/c12-7-1-3-8(4-2-7)16-5-10-13-9(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTHAPWMGICKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC(=CS2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with thioamide under acidic conditions to form the thiazole ring, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Studied for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables: Comparative Analysis of Key Analogs

Research Findings and Structure-Activity Relationships (SAR)

- Para-Substitution Preference : Analogs with para-substituted aryl groups (e.g., 4-methylphenyl, 4-chlorophenyl) show stronger AgrA binding than meta-substituted derivatives, likely due to optimal spatial alignment .

- Electron-Withdrawing Groups : Chlorine and fluorine substituents enhance stability and receptor affinity compared to methyl groups .

- Phenoxymethyl Advantage: The target compound’s phenoxymethyl group may improve solubility without compromising binding, bridging the gap between hydrophobic and polar environments in enzyme active sites.

Biological Activity

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its potential applications in medicinal chemistry and agriculture.

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H8ClN2O2S

- Molecular Weight : 240.7 g/mol

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key biological pathways, leading to antimicrobial and anticancer effects.

- Hormone Mimicry : In plants, it can mimic or interfere with natural hormones, affecting growth and development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 25 μg/mL |

| Mycobacterium tuberculosis | 0.06 mg/mL (240 nM) |

These results suggest that the compound is particularly effective against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal pathogens. Studies have demonstrated its effectiveness against:

- Candida albicans

- Aspergillus niger

The exact mechanism by which it exerts antifungal effects remains to be fully elucidated but may involve disruption of fungal cell wall synthesis or function.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells, preventing proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in tumor cells.

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

-

Study on Antimicrobial Efficacy :

A study evaluated the efficacy of various thiazole derivatives, including this compound, against resistant bacterial strains. The results indicated superior activity compared to standard antibiotics like Ciprofloxacin and Rifampicin . -

Anticancer Research :

In a recent investigation into novel anticancer agents, this compound was part of a series that demonstrated significant cytotoxicity against breast cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing cell death .

Applications in Medicinal Chemistry and Agriculture

The versatility of this compound extends beyond medicinal uses:

- Medicinal Chemistry : It serves as a lead compound for developing new pharmaceuticals targeting bacterial infections and cancer.

- Agriculture : The compound has potential applications as a herbicide or plant growth regulator due to its ability to interfere with plant hormone pathways.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid?

A practical approach involves a multi-step synthesis:

- Step 1 : Condensation of 4-chlorophenol derivatives with a thiazole precursor. For example, coupling 4-chlorophenoxyacetic acid with a thiazole intermediate (e.g., ethyl 2-aminothiazole-4-carboxylate) using DCC/DMAP-mediated esterification .

- Step 2 : Cyclization under acidic or basic conditions to form the thiazole ring. Evidence from analogous thiazole syntheses suggests using toluene or DMF as solvents with catalytic Cu(I) or Pd(0) .

- Step 3 : Hydrolysis of the ester group to the carboxylic acid using NaOH/EtOH or LiOH/H₂O .

Validation : Monitor reactions via TLC and confirm purity by HPLC (>95%) .

Q. How can researchers characterize the purity and structural identity of this compound?

- HPLC/GC-MS : Quantify purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

- NMR : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), chlorophenoxymethyl group (δ 4.5–5.0 ppm for CH₂), and carboxylic acid (δ 12–13 ppm, broad) .

- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring (C-S/C-N stretches ~650–750 cm⁻¹) .

Q. What stability considerations are critical for handling this compound?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Light Sensitivity : Protect from UV light due to the thiazole ring’s susceptibility to photodegradation .

- Reactivity : Avoid strong bases (risk of decarboxylation) and oxidizing agents (e.g., KMnO₄ may degrade the thiazole moiety) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., in EtOAc/hexane). Analyze unit cell parameters (e.g., monoclinic system, space group P2/c) and compare bond lengths/angles with computational models (DFT) .

- Discrepancy Resolution : Conflicting data on substituent orientation (e.g., chlorophenoxymethyl group) can be resolved by comparing experimental data (XRD) with NMR-derived NOE correlations .

Q. What methodologies optimize the compound’s bioactivity in drug discovery studies?

- SAR Studies : Modify the chlorophenoxymethyl group (e.g., replace Cl with F or CF₃) to enhance lipophilicity. Test derivatives for antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) .

- Enzyme Inhibition : Screen against target enzymes (e.g., COX-2 or DHFR) using fluorescence polarization or SPR. Use molecular docking (AutoDock Vina) to predict binding modes .

- In Vivo Testing : Evaluate pharmacokinetics (Cmax, t½) in rodent models after oral administration (dose: 10–50 mg/kg) .

Q. How can reaction mechanisms for thiazole ring formation be validated experimentally?

- Isotopic Labeling : Use ¹³C-labeled precursors (e.g., ¹³C-glycine) to track cyclization steps via NMR .

- Kinetic Studies : Monitor intermediate formation (e.g., thioureas) via in situ IR spectroscopy. Determine rate constants under varying temperatures (Arrhenius plots) .

- Computational Modeling : Simulate transition states (Gaussian 09, B3LYP/6-31G*) to identify rate-limiting steps (e.g., cyclization vs. dehydration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.